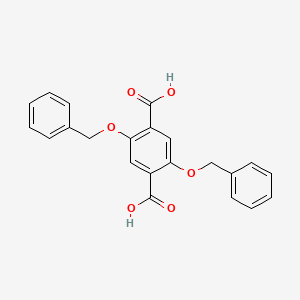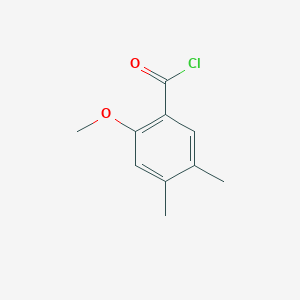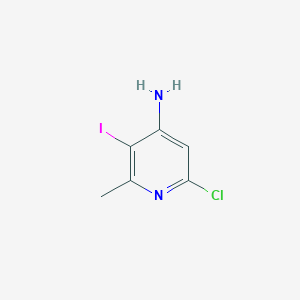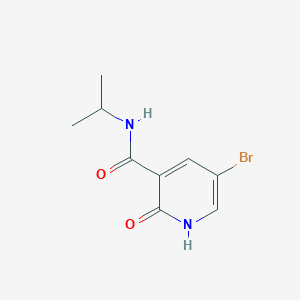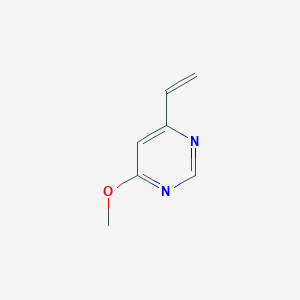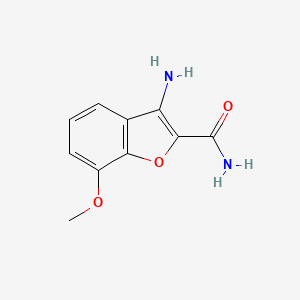
Anhuienoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhuienoside B is a natural product extracted from the fresh leaves of Chloranthus anhuiensis K. F. Wu. This compound is known for its response to abiotic stress elicitation by copper(II) chloride. It belongs to the class of oleanane-type triterpenoid saponins, which are known for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anhuienoside B is primarily isolated from the fresh leaves of Chloranthus anhuiensis K. F. Wu. The isolation process involves the use of copper(II) chloride as an abiotic stress elicitor . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the isolation process from natural sources remains the primary method of obtaining this compound.
Industrial Production Methods: The industrial production of this compound involves the large-scale cultivation of Chloranthus anhuiensis K. F. Wu and the subsequent extraction of the compound from the fresh leaves. The use of copper(II) chloride as an abiotic stress elicitor is a crucial step in this process .
Analyse Des Réactions Chimiques
Types of Reactions: Anhuienoside B undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound.
Applications De Recherche Scientifique
Anhuienoside B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound for studying the chemical behavior of oleanane-type triterpenoid saponins.
Biology:
- Investigated for its role in plant stress responses, particularly in response to abiotic stress elicitation by copper(II) chloride .
Medicine:
- Potential therapeutic applications due to its biological activities, including anti-inflammatory and anti-tumor properties .
Industry:
- Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of Anhuienoside B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and signaling pathways, particularly those involved in stress responses and inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of gene expression and protein activity.
Comparaison Avec Des Composés Similaires
Anhuienoside C: Known for its anti-inflammatory properties and ability to ameliorate collagen-induced arthritis.
Flaccidoside II: Another saponin with similar biological activities.
Hederasaponin B: Known for its anti-tumor properties.
Uniqueness: Anhuienoside B is unique due to its specific response to abiotic stress elicitation by copper(II) chloride, which is not commonly observed in other similar compounds .
Propriétés
Formule moléculaire |
C29H34O15 |
|---|---|
Poids moléculaire |
622.6 g/mol |
Nom IUPAC |
[(1R,3R,4R,5R,6S,8S,13S,15R,16R,17R)-11-(3,4-dihydroxyphenyl)-4,5,17-trihydroxy-15-(hydroxymethyl)-6-methyl-2,7,9,12,14-pentaoxatricyclo[11.3.1.03,8]heptadecan-16-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-12-22(36)23(37)27-29(40-12)39-11-20(14-4-6-16(32)18(34)9-14)42-28-24(38)26(44-27)25(19(10-30)41-28)43-21(35)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20?,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 |
Clé InChI |
YCPGXBUTQCIAHS-HPRNYKHHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)OCC(O[C@@H]3[C@@H]([C@@H](O2)[C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
SMILES canonique |
CC1C(C(C2C(O1)OCC(OC3C(C(O2)C(C(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



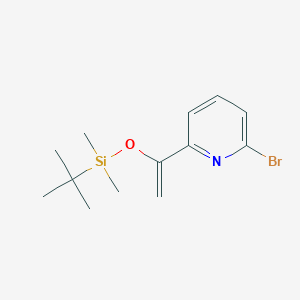
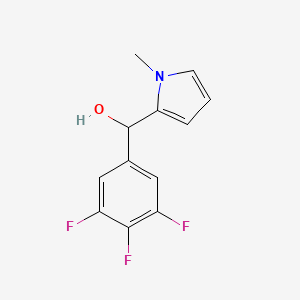
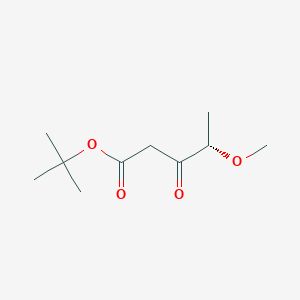
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
